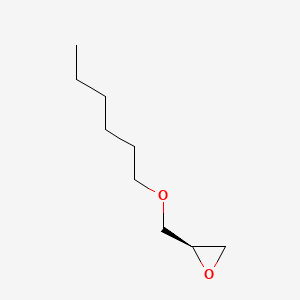

Hexyl glycidyl ether, (R)-

Description

Contextualization within Glycidyl (B131873) Ether Chemistry

Glycidyl ethers are a class of organic compounds characterized by an epoxide ring and an ether linkage. This functional group combination imparts high reactivity, particularly in ring-opening polymerization reactions. These reactions are fundamental to the production of epoxy resins, which are widely used as adhesives, coatings, and composites. nih.govwikipedia.org

Glycidyl ethers can be broadly categorized based on their substituents and functionality as aliphatic, aromatic, monofunctional, or difunctional. For instance, butyl glycidyl ether is an aliphatic example, while phenyl glycidyl ether is aromatic. The nature of the R group in the glycidyl ether structure can be varied to tailor the properties of the resulting material. chalmers.se

The synthesis of glycidyl ethers typically involves the reaction of an alcohol with epichlorohydrin (B41342). chalmers.sersc.orgwikipedia.org This process can be carried out using various catalysts and reaction conditions, including phase-transfer catalysis, to improve yields and facilitate purification. chalmers.seresearchgate.netgoogle.com

Significance of Chirality in Chemical Synthesis and Advanced Materials Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for materials science and chemical synthesis. chiralpedia.comrsc.orgnumberanalytics.com The two non-superimposable forms of a chiral molecule are known as enantiomers. numberanalytics.com

In chemical synthesis , the use of chiral building blocks like (R)-Hexyl glycidyl ether allows for the creation of new stereocenters with high enantioselectivity. This is crucial in the synthesis of optically active pharmaceuticals, where one enantiomer may be therapeutically active while the other is inactive or even harmful. numberanalytics.comsmolecule.com The epoxide ring of (R)-Hexyl glycidyl ether can undergo regioselective nucleophilic attack, enabling the stereocontrolled formation of more complex molecules. smolecule.com

In advanced materials science , chirality plays a vital role in designing materials with unique optical, electronic, and mechanical properties. chiralpedia.comrice.edu Chiral materials can interact with light and other matter in distinct ways, leading to applications in:

Optical devices: Chiral materials can be used to create components that manipulate polarized light. chiralpedia.comnumberanalytics.com

Electronics and Photonics: Chirality can influence electron transport and lead to novel optoelectronic effects. rsc.orgrice.edu

Catalysis: Chiral materials can act as enantioselective catalysts, promoting the formation of a specific enantiomer in a chemical reaction. chiralpedia.comnumberanalytics.com

Biomedical applications: The specific handedness of chiral materials is crucial for their interaction with biological systems, which are themselves inherently chiral. chiralpedia.comacs.org

The introduction of chirality into polymers, for example, can lead to the formation of materials with improved thermal stability, mechanical strength, and unique optical activity. smolecule.com

Overview of Current Research Trajectories for (R)-Hexyl Glycidyl Ether

Current research involving (R)-Hexyl glycidyl ether and related chiral glycidyl ethers is focused on several key areas:

Polymer Chemistry: A significant area of research is the use of (R)-Hexyl glycidyl ether in polymerization reactions to create novel chiral polymers. smolecule.com Researchers are exploring ring-opening polymerization techniques to synthesize polymers with controlled stereochemistry and predictable properties. smolecule.comnih.gov The resulting polymers have potential applications in fields such as drug delivery and separation science. smolecule.com

Asymmetric Synthesis: The compound serves as a valuable chiral building block in asymmetric synthesis. smolecule.com Its epoxide group allows for the introduction of a new stereocenter with high enantioselectivity, a critical feature for the synthesis of complex, optically active molecules like pharmaceuticals. smolecule.com

Materials Science: Research is underway to incorporate (R)-Hexyl glycidyl ether into epoxy resins and other materials to introduce chirality. smolecule.com This can influence the crosslinking behavior and impart unique properties to the final material, opening up possibilities for applications in optoelectronics and high-performance composites. smolecule.com

Functional Materials: Scientists are investigating the synthesis of functional polymers from glycidyl ethers for various applications. For example, the copolymerization of glycidyl ethers with other monomers like ethylene (B1197577) oxide allows for the creation of amphiphilic polyethers with tunable properties. rsc.org These materials are being explored for use in biomedical applications and as "smart" materials that respond to external stimuli. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(hexoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEGUDKOYOIOOP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121906-43-2 | |

| Record name | Hexyl glycidyl ether, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXYL GLYCIDYL ETHER, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84R49QT87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R Hexyl Glycidyl Ether

Stereoselective Synthesis Pathways

The generation of enantiomerically pure (R)-glycidyl ethers relies on methods that can introduce or isolate the desired stereocenter with high fidelity. These approaches include utilizing existing chiral molecules, employing chiral catalysts, or using biological systems for selective reactions.

The chiral pool synthesis strategy leverages readily available, enantiomerically pure natural products or their derivatives as starting materials. For the synthesis of (R)-glycidyl ethers, compounds like (R)-glycidol, its derivatives, or other small chiral epoxides serve as excellent precursors.

Researchers have successfully synthesized complex molecules by starting with known chiral glycidyl (B131873) ethers, demonstrating the utility of this approach. For instance, the total synthesis of synargentolide A, a naturally occurring dihydropyranone, was achieved starting from commercially available (R)-benzyl glycidyl ether. researchgate.net In this synthesis, the (R)-benzyl glycidyl ether was first converted into a key allyl alcohol intermediate, preserving the initial stereocenter which was crucial for the stereochemistry of the final product. mdpi.comnih.gov

Similarly, other syntheses have utilized (2S)-glycidyl tosylate, which can be transformed into various intermediates while retaining its stereochemical integrity. mdpi.com Another approach involves starting with PMB (R)-glycidyl ether to produce multifunctionalized γ-butyrolactones. nih.govrsc.org The core principle of these methods is that the stereochemistry of the target molecule is directly derived from the chiral starting material. The desired (R)-hexyl glycidyl ether can be conceptually synthesized from a precursor like (R)-glycidol by etherification with a hexyl group, or from another (R)-glycidyl ether derivative through chemical modification.

Asymmetric catalysis offers a powerful method for creating chiral compounds from prochiral or racemic substrates. This can be achieved either by an enantioselective reaction that creates the epoxide ring or by a kinetic resolution process that selectively reacts with one enantiomer in a racemic mixture.

A prominent example of asymmetric catalysis in epoxide resolution is the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral salen cobalt complexes, often referred to as Jacobsen's catalyst. researchgate.net In this process, a racemic mixture of a glycidyl ether is treated with the (S,S)-Co(III)salen catalyst in the presence of water. The catalyst selectively hydrolyzes the (S)-enantiomer to a diol, leaving the unreacted (R)-enantiomer in high enantiomeric purity. researchgate.net This method was used to prepare an enantiopure isopropylidene-protected glyceryl glycidyl ether, achieving a 49% yield (out of a theoretical maximum of 50%) and over 99% diastereomeric purity after resolution. researchgate.net

Another key strategy is the Sharpless asymmetric epoxidation, which converts allylic alcohols into chiral epoxides with high enantioselectivity. mdpi.com This reaction uses a titanium tetraisopropoxide catalyst, a chiral tartrate ligand (such as diethyl tartrate), and an oxidizing agent. By selecting the appropriate chiral tartrate, one can selectively produce either the (R)- or (S)-epoxide. This method is fundamental in syntheses where the epoxide is built from a non-chiral precursor. mdpi.comnih.gov

Biocatalysis provides an environmentally friendly and highly selective alternative for obtaining enantiopure epoxides. This technique utilizes enzymes, either in isolated form or within whole microbial cells, to perform kinetic resolutions of racemic mixtures. Epoxide hydrolases (EHs) are particularly effective for this purpose, as they catalyze the enantioselective ring-opening of epoxides to form vicinal diols. google.comresearchgate.net

The process involves incubating a racemic glycidyl ether with a microorganism that expresses a stereoselective EH. One enantiomer of the epoxide is preferentially hydrolyzed, allowing for the recovery of the other enantiomer with high optical purity. google.com For example, lyophilized cells of Trichosporon loubierii ECU1040, which contain EH activity, have been used to resolve various glycidyl aryl ethers. researchgate.net The enzyme in this organism selectively hydrolyzes the (S)-enantiomer, yielding the desired (R)-epoxides with enantiomeric excesses (ee) ranging from 87% to over 99%. researchgate.net The efficiency and enantioselectivity of the resolution can be influenced by factors such as the substrate structure and the ratio of microbial cells to the substrate. researchgate.net Other microorganisms, such as Yarrowia lipolytica and Bacillus alcalophilus, have also been employed for the bioresolution of glycidyl ethers.

Table 1: Biocatalytic Resolution of Glycidyl Ethers

| Microorganism | Substrate Class | Enantiomer Produced | Enantiomeric Excess (ee) |

|---|---|---|---|

| Trichosporon loubierii | Glycidyl aryl ethers | (R)-Epoxides | 87% - >99% researchgate.net |

| Talaromyces flavus | Benzyl (B1604629) glycidyl ether | (R)-BGE | >96% |

| Agromyces mediolanus | Benzyl glycidyl ether | (R)-BGE | >96% |

Asymmetric Catalysis in Epoxide Formation and Resolution

General Glycidyl Ether Synthesis for Chiral Precursors

The most common method for synthesizing glycidyl ethers is the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base and a phase-transfer catalyst (PTC). googleapis.comgoogle.com This approach is efficient and has been optimized for various fatty alcohols. researchgate.netdss.go.th In the context of synthesizing (R)-hexyl glycidyl ether, this reaction would be performed starting with a chiral precursor, though the methodology itself is general.

The reaction typically involves two phases: an organic phase (the alcohol and epichlorohydrin) and a solid or aqueous phase containing the base (e.g., sodium hydroxide). The PTC, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transferring the deprotonated alcohol (alkoxide) from the aqueous or solid phase into the organic phase, where it can react with epichlorohydrin. dss.go.thchalmers.se This method avoids the need for Lewis acid catalysts, which can lead to products with high chlorine content. googleapis.comgoogle.com Studies on the synthesis of octyl glycidyl ether and octadecyl glycidyl ether using this method have reported high yields. researchgate.netdss.go.th

Table 2: Phase-Transfer Catalysis for Glycidyl Ether Synthesis

| Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|

| Octanol | TBAB | 2.0 mol epichlorohydrin, solid NaOH | 92.0% researchgate.netdss.go.th |

| Octadecanol | TBAB | 2.0 mol epichlorohydrin, solid NaOH | 91.7% researchgate.netdss.go.th |

| Allyl Alcohol | Unspecified | n(allyl alcohol):n(epichlorohydrin) = 1:1.5, 1h, 50-60 °C | 88% gychbjb.com |

| 1-Decanol (B1670082) | TBAB | Solid base, solvent-free | >75% chalmers.se |

A significant advancement in glycidyl ether synthesis is the development of solvent-free reaction protocols, which align with the principles of green chemistry. chalmers.se The phase-transfer catalysis method described above is particularly well-suited for solvent-free conditions. researchgate.netdss.go.th By eliminating organic solvents, the reaction becomes more environmentally friendly, and product purification is simplified. chalmers.se

In a typical solvent-free PTC reaction, the fatty alcohol and epichlorohydrin themselves act as the organic phase, reacting in the presence of a solid base (like NaOH beads) and the PTC. dss.go.th The solid byproducts, such as sodium chloride, can be easily removed by simple filtration, which is a major advantage over processes that require extensive treatment of waste water. researchgate.netchalmers.se This approach not only saves on the cost and disposal of solvents but has also been shown to increase the yields of glycidyl ethers. researchgate.net

Furthermore, microwave-assisted synthesis represents another efficient solvent-free technique. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while providing yields comparable to or better than traditional heating methods. researchgate.netmdpi.com This rapid, solvent-free approach is particularly valuable for high-throughput synthesis and process optimization. researchgate.net

Green Chemistry Principles in the Synthesis of Glycidyl Ethers

The application of green chemistry principles to the synthesis of glycidyl ethers is driven by the need to develop more environmentally benign and economically viable industrial processes. Key areas of focus include the use of renewable feedstocks, solvent-free reaction conditions, and the development of recyclable catalysts, all of which contribute to minimizing waste and energy consumption.

One of the primary green strategies in glycidyl ether synthesis is the move towards solvent-free or highly concentrated reaction conditions. nih.gov Traditional methods often rely on large volumes of organic solvents, which contribute significantly to process waste and environmental impact. A more sustainable approach involves the reaction of a fatty alcohol with epichlorohydrin in the presence of a solid base and a phase-transfer catalyst (PTC) without the use of additional organic solvents. d-nb.inforesearchgate.net This method not only reduces solvent waste but also simplifies product purification, as the solid by-products like sodium chloride can be easily removed by filtration. researchgate.net The reaction itself is often a two-step, one-pot synthesis involving the deprotonation of the alcohol, nucleophilic ring-opening of the epoxide, and subsequent intramolecular ring-closure. d-nb.info

The choice of raw materials is another cornerstone of green glycidyl ether synthesis. There is a growing interest in utilizing bio-based resources. organic-chemistry.org For instance, fatty alcohols derived from plant oils can serve as renewable starting materials for the alkyl chain of the glycidyl ether. researchgate.net Furthermore, the development of catalysts from renewable sources, such as cinchona alkaloids for asymmetric epoxidation, presents a greener alternative to traditional heavy metal catalysts. buchler-gmbh.com These organocatalysts are often biodegradable, less toxic, and can be recovered and reused, aligning with the principles of a circular economy. buchler-gmbh.com

Improving the atom economy of the reaction is also a critical consideration. Epoxide opening reactions are inherently atom-economical, as, in many cases, all the atoms of the reactants are incorporated into the final product, generating minimal waste. nih.gov The use of efficient oxidants like hydrogen peroxide (H₂O₂) in epoxidation reactions is another green alternative to traditional reagents, as its only byproduct is water. organic-chemistry.org Research has demonstrated the effectiveness of catalysts like methyltrioxorhenium (MTO) or 2,2,2-trifluoroacetophenone (B138007) in combination with H₂O₂ for the chemoselective epoxidation of various olefins. organic-chemistry.org

Catalyst-free approaches under specific conditions also represent a significant advancement in green synthesis. For example, the hydrolysis of hydrophobic glycidyl ethers can be achieved in pressurized water at elevated temperatures without the need for a catalyst. This method is advantageous as the product can be easily separated from the water phase upon cooling, and the water can be reused in subsequent reactions.

Enantiomeric Purification and Isolation Strategies

Producing enantiomerically pure (R)-Hexyl glycidyl ether is crucial for applications where specific stereochemistry is required. This can be achieved either by asymmetric synthesis, which directly produces the desired enantiomer, or by the resolution of a racemic mixture. wikipedia.org Several strategies exist for the purification and isolation of the target enantiomer.

One of the most powerful and widely used techniques for separating enantiomers is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC). phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com For glycidyl ethers and related compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), have proven to be highly effective. nih.govindexcopernicus.comresearchgate.net

The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol). nih.govindexcopernicus.com The specific conditions, including the choice of CSP, mobile phase composition, flow rate, and temperature, must be optimized to achieve baseline separation. researchgate.net For example, a method developed for the separation of glycidyl butyrate (B1204436) enantiomers used a Chiralcel OD-H column with a mobile phase of Hexane: 2-Propanol (100:1, v/v). indexcopernicus.com

Kinetic resolution is another prominent strategy for obtaining enantiomerically enriched compounds. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in excess. A notable example is the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes, often referred to as Jacobsen's catalyst. acs.orgnih.gov In this process, a racemic mixture of an alkyl glycidyl ether is treated with the chiral catalyst and a stoichiometric amount of water. The catalyst selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to its corresponding diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. acs.orgnih.gov This method is highly efficient and can yield enantiopure epoxides with up to 99% diastereomeric purity. nih.gov

Biocatalytic resolution offers a green alternative to metal-based catalysts. This technique employs whole cells of microorganisms (like yeast) or isolated enzymes (such as epoxide hydrolases or lipases) that exhibit high enantioselectivity. nih.govgoogle.com For instance, yeast strains containing enantiospecific glycidyl ether hydrolase activity can selectively hydrolyze one enantiomer of a racemic glycidyl ether, allowing for the recovery of the other enantiomer in optically pure form. google.com

Finally, derivatization with a chiral resolving agent is a classical method of resolution. libretexts.org The racemic glycidyl ether can be reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.org After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers of the glycidyl ether. libretexts.org

| Condition/Parameter | Chiral HPLC | Hydrolytic Kinetic Resolution (HKR) |

| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential reaction rate with a chiral catalyst |

| Stationary Phase/Catalyst | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) nih.govindexcopernicus.com | Chiral (salen)Co(III) complex (Jacobsen's catalyst) acs.orgnih.gov |

| Mobile Phase/Reagents | n-Hexane / 2-Propanol nih.gov | Water nih.gov |

| Outcome | Separation of both (R) and (S) enantiomers | Enrichment of the less reactive enantiomer (e.g., R) |

| Theoretical Max. Yield | ~100% for each enantiomer | 50% for the desired enantiomer nih.gov |

Mechanistic Studies of R Hexyl Glycidyl Ether Reactions

Epoxide Ring-Opening Mechanisms

The three-membered ring of epoxides, including (R)-Hexyl glycidyl (B131873) ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions through various mechanisms. masterorganicchemistry.com These reactions can be initiated by either nucleophilic attack or under acidic conditions, leading to a diverse range of functionalized products.

Nucleophilic Ring-Opening Pathways

Nucleophilic ring-opening is a common and versatile method for the functionalization of epoxides. The reaction involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The regioselectivity and stereochemistry of this process are dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts.

The reaction of (R)-Hexyl glycidyl ether with alkoxide nucleophiles is a key transformation that proceeds via a nucleophilic substitution mechanism. masterorganicchemistry.com In a basic medium, the alkoxide ion, a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com This attack generally occurs at the less sterically hindered carbon atom, following an S(_N)2 pathway. masterorganicchemistry.comlibretexts.org The process results in the opening of the epoxide ring and the formation of a new ether linkage.

The general mechanism involves the deprotonation of an alcohol to form the more nucleophilic alkoxide, which then attacks the epoxide. masterorganicchemistry.com This reaction is fundamental to the Williamson ether synthesis, a widely used method for preparing ethers. masterorganicchemistry.comlibretexts.org The reaction of glycidyl ethers with alcohols can be accelerated by tertiary amines. kpi.ua

The table below summarizes findings from studies on the reaction of glycidyl ethers with alcohols, which provides a model for the behavior of (R)-Hexyl glycidyl ether.

| Reactants | Catalyst/Conditions | Key Findings |

| Phenyl glycidyl ether and aliphatic alcohols | Benzyl (B1604629) dimethylamine | Above 100°C, oligomer chain length decreases with increasing temperature. Below 60°C, the addition mechanism is predominant (>90%). kpi.ua |

| Glycidyl ethers and alcohols | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | Under basic conditions, the alcohol is deprotonated, followed by nucleophilic ring-opening of the epoxide by the resulting alkoxide. d-nb.info |

| Allyl glycidyl ether and ethanol | Al(OTf)(_3) | The ring-opening can be performed with reduced molar equivalents of the alcohol. core.ac.uk |

The aminolysis of epoxides, such as (R)-Hexyl glycidyl ether, is a significant reaction for the synthesis of β-amino alcohols, which are valuable intermediates in the preparation of biologically active compounds. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of an amine on the epoxide ring. kpi.ua This ring-opening is generally regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide. mdpi.com

The reaction between a primary amine and a glycidyl ether can proceed in two stages. First, the primary amine reacts to form a secondary amine, which can then react with a second epoxide molecule to form a tertiary amine. kpi.uaresearchgate.net The relative rates of these two steps can be influenced by reaction conditions. researchgate.net Tertiary amines can also act as catalysts, accelerating the ring-opening reaction. kpi.ua

Kinetic studies of the curing of glycidyl ethers with amines have shown that the reaction can be complex, with the potential for side reactions like etherification and homopolymerization, especially in the presence of accelerators like tertiary amines. kpi.ua The electron density of the epoxy ring influences its reactivity; for instance, the presence of an adjacent electron-withdrawing group can increase the susceptibility of the ring to nucleophilic attack by amines. mdpi.com

The table below presents findings from studies on the reaction of glycidyl ethers with amine-based nucleophiles.

| Reactants | Catalyst/Conditions | Key Findings |

| Phenyl glycidyl ether and aniline | N,N-dimethylbenzylamine (accelerator) | Etherification and homopolymerization can occur alongside the primary epoxy-amine reaction. kpi.ua |

| Neopentyl glycol diglycidyl ether and diethylenetriamine | Ambient temperature | The reaction of the glycidate analogue proceeds at a lower temperature than the corresponding glycidyl ether. mdpi.com |

| Diglycidyl ether of bisphenol A and 4,4'-diaminodiphenylmethane | N,N-dimethylbenzylamine | The tertiary amine accelerates the reaction. kpi.ua |

| Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine and nitrophenyl glycidyl ethers | 2-propanol | The reaction can lead to the formation of both amino alcohols and amino diols. researchgate.net |

The thiol-epoxy reaction, often termed a "click reaction," is a highly efficient and versatile transformation for the formation of β-hydroxy thioethers. researchgate.netresearchgate.net This reaction can be catalyzed by bases, such as tertiary amines, which facilitate the deprotonation of the thiol to form a more nucleophilic thiolate anion. researchgate.netnih.gov

The base-catalyzed mechanism involves several elementary steps:

Deprotonation of the thiol by the base catalyst to generate a thiolate anion. researchgate.net

Nucleophilic attack of the thiolate anion on the epoxide ring, leading to a ring-opened alkoxide anion. researchgate.netnih.gov

Proton transfer from an unreacted thiol molecule to the alkoxide anion, regenerating the thiolate anion and forming the final β-hydroxy thioether product. researchgate.net

Kinetic studies have revealed that the rate-determining step is often the initial deprotonation of the thiol by the base catalyst. researchgate.net The reaction can also exhibit autocatalytic behavior due to the hydroxyl groups formed in the product, which can participate in proton transfer steps. researchgate.net The presence of an external catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate the reaction and alter the reaction orders. researchgate.net

The following table summarizes key kinetic findings for the thiol-epoxy reaction.

| System | Catalyst | Key Kinetic Findings |

| Glycol dimercaptoacetate and glycidyl phenyl ether | Base catalyst | The rate-controlling step is the deprotonation of the thiol by the base. researchgate.net |

| Multifunctional thiol and difunctional epoxy | None | Autocatalytic behavior is observed, attributed to the product's hydroxyl groups. The overall reaction order is approximately 3. researchgate.net |

| Multifunctional thiol and difunctional epoxy | DBU | The overall reaction order decreases to 2. researchgate.net |

| Diglycidyl ether of bisphenol A (DGEBA) and trimethylolpropane (B17298) tris(3-mercaptopropionate) (S3) | 1-methylimidazole (1MI) | A kinetic model has been developed based on the mechanistic steps, considering the effects of initiator, hydroxyl content, and reactant ratios. rsc.org |

Reaction with Amine-Based Nucleophiles

Acidic Cleavage Mechanisms of Ether Linkages

While the primary focus is often on the epoxide ring, the ether linkage in (R)-Hexyl glycidyl ether can also be cleaved under strong acidic conditions. numberanalytics.comlibretexts.org This reaction is a typical nucleophilic substitution process that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. libretexts.orgstackexchange.commasterorganicchemistry.com

The general mechanism for acidic ether cleavage involves the following steps:

Protonation of the ether oxygen : A strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), protonates the ether oxygen, making it a better leaving group. numberanalytics.commasterorganicchemistry.com

Nucleophilic attack : A nucleophile, typically the conjugate base of the acid (e.g., Br or I), attacks one of the adjacent carbon atoms. numberanalytics.com

For ethers with primary and secondary alkyl groups, the reaction generally follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon. libretexts.org In the case of (R)-Hexyl glycidyl ether, this would likely be the primary carbon of the hexyl group. If the ether contains a tertiary, benzylic, or allylic group, the cleavage can proceed via an S(_N)1 mechanism due to the formation of a stable carbocation intermediate. libretexts.orgfiveable.me

The table below outlines the general principles of acidic ether cleavage.

| Cleavage Type | Conditions | Mechanism | Key Features |

| Acidic Cleavage | Strong acids (HBr, HI) libretexts.org | S(_N)1 or S(_N)2 libretexts.orgstackexchange.com | The reaction is initiated by protonation of the ether oxygen. numberanalytics.commasterorganicchemistry.com |

| S(_N)2 Pathway | Primary and secondary alkyl groups libretexts.org | Bimolecular, concerted stackexchange.com | Nucleophilic attack occurs at the less sterically hindered carbon. libretexts.orgstackexchange.com |

| S(_N)1 Pathway | Tertiary, benzylic, or allylic groups libretexts.orgfiveable.me | Unimolecular, carbocation intermediate stackexchange.com | Favored by the formation of a stable carbocation. stackexchange.comfiveable.me |

Stereochemical Control in Reaction Pathways

The stereochemistry of the (R)-Hexyl glycidyl ether molecule plays a crucial role in determining the stereochemical outcome of its reactions. The presence of a chiral center at the epoxide ring allows for the synthesis of enantiomerically pure or enriched products, provided the reaction proceeds with a high degree of stereochemical control.

In nucleophilic ring-opening reactions that follow an S(_N)2 mechanism, the attack of the nucleophile occurs from the backside of the carbon-oxygen bond being broken. This results in an inversion of configuration at the stereocenter that is attacked. masterorganicchemistry.commasterorganicchemistry.com For (R)-Hexyl glycidyl ether, if the nucleophile attacks the chiral carbon of the epoxide, the resulting product will have the opposite stereochemistry at that center.

The stereoselectivity of epoxide polymerization is a key area of research. acs.org Catalysts can be designed to preferentially polymerize one enantiomer of a racemic epoxide mixture, a process known as kinetic resolution. acs.orgnih.gov For enantiopure epoxides like (R)-Hexyl glycidyl ether, stereoregular polymers can be synthesized using appropriate catalysts. For instance, anionic ring-opening polymerization can be used to produce isotactic polyethers. researchgate.net

The stereochemical outcome can also be influenced by the reaction mechanism. For example, in the acid-catalyzed hydrolysis of epoxides, the reaction proceeds with an S(_N)2-like mechanism, resulting in a trans-diol product. libretexts.org The regioselectivity of the attack in unsymmetrical epoxides under acidic conditions is typically at the more substituted carbon, which can also influence the final stereochemistry of the product. libretexts.org

The table below summarizes factors influencing stereochemical control in reactions of chiral epoxides.

| Reaction Type | Mechanism/Catalyst | Stereochemical Outcome |

| Nucleophilic Ring-Opening | S(_N)2 | Inversion of configuration at the site of attack. masterorganicchemistry.commasterorganicchemistry.com |

| Anionic Ring-Opening Polymerization | Stereoselective catalysts | Can produce isotactic polymers from enantiopure epoxides. researchgate.net |

| Kinetic Resolution | Chiral catalysts | Preferential reaction of one enantiomer in a racemic mixture. acs.orgnih.gov |

| Acid-Catalyzed Hydrolysis | S(_N)2-like | Formation of trans-diols. libretexts.org |

| Desymmetrization of meso-epoxides | Enantiopure catalysts | Can produce isotactic polymers. acs.org |

Factors Influencing Enantioselectivity and Diastereoselectivity

The stereochemical course of reactions involving the epoxide ring of (R)-Hexyl glycidyl ether is highly sensitive to several experimental parameters. These factors dictate the preferential formation of one stereoisomer over another.

Key factors include the nature of the catalyst, the reaction temperature, and the specific nucleophile used. In enzyme-catalyzed reactions, the inherent structure of the enzyme's active site is the primary determinant of selectivity. For instance, in the hydrolytic kinetic resolution of analogous epoxides, the enzyme's three-dimensional structure allows it to preferentially bind and hydrolyze one enantiomer over the other. Molecular docking simulations for the kinetic resolution of benzyl glycidyl ether (BGE) with a variant of epoxide hydrolase from Agromyces mediolanus (vEH-Am) revealed that the enzyme preferentially hydrolyzes the (R)-enantiomer. mdpi.com This selectivity is attributed to the formation of shorter and more effective hydrogen bonds between the enzyme's catalytic residues and (R)-BGE compared to the (S)-enantiomer. mdpi.com

Reaction temperature is another critical factor that can alter the reaction mechanism and, consequently, the product distribution. Studies on the reaction of phenyl glycidyl ether with aliphatic alcohols have shown a distinct temperature dependence. kpi.ua At lower temperatures (below 60°C), a selective addition mechanism of the alcohol to the epoxide ring predominates, leading to a more controlled reaction. kpi.ua However, as the temperature increases to 100°C and above, competing reactions such as the homopolymerization of the glycidyl ether become more significant, leading to a mixture of oligomers and a decrease in selectivity. kpi.ua This suggests that for reactions with (R)-Hexyl glycidyl ether, lower temperatures would be favorable for achieving high stereoselectivity by minimizing side reactions.

The nature of the nucleophile and the solvent system can also influence the regioselectivity and stereoselectivity of the ring-opening reaction. In processes involving an aziridinium (B1262131) intermediate, formed from a precursor β-amino alcohol, the ratio of products depends on the site of nucleophilic attack. researchgate.net The choice of nucleophile, solvent, and temperature can influence whether the attack occurs at the C-1 or C-2 position of the intermediate, thereby determining the final product structure. researchgate.net

Role of Catalysts in Directing Stereochemical Outcomes

Catalysts are fundamental in controlling the stereochemistry of reactions involving (R)-Hexyl glycidyl ether. They can be broadly categorized into biocatalysts, metal-based catalysts, and organocatalysts, each offering distinct mechanistic pathways.

Biocatalysts: Enzymes, particularly epoxide hydrolases (EHs), are highly effective for the kinetic resolution of racemic glycidyl ethers, yielding products with high enantiomeric excess (ee). mdpi.com For example, a variant epoxide hydrolase (vEH-Am) has been used for the kinetic resolution of racemic benzyl glycidyl ether (BGE). The enzyme selectively hydrolyzes (R)-BGE, allowing for the recovery of unreacted (S)-BGE with over 99% ee. mdpi.com The yield of the optically pure (S)-BGE reached 34%, a result reported as the highest among known epoxide hydrolases for this substrate. mdpi.com The directed evolution of enzymes has further expanded the toolkit, allowing for the generation of catalysts with reversed or enhanced enantioselectivity for specific substrates like glycidyl phenyl ether. mpg.de

Interactive Table 1: Kinetic Resolution of Benzyl Glycidyl Ether (BGE) using vEH-Am

| Time (h) | (R)-BGE Concentration (mM) | (S)-BGE Concentration (mM) | Enantiomeric Excess (ee) of (S)-BGE (%) |

| 0 | 1.25 | 1.25 | 0 |

| 2 | 0.50 | 1.20 | 58 |

| 4 | 0.10 | 1.15 | 91 |

| 6 | 0.01 | 1.10 | >99 |

| 8 | 0 | 1.05 | >99 |

This table is based on data for a model compound, benzyl glycidyl ether, to illustrate the role of biocatalysts in achieving high enantioselectivity.

Metal-Based Catalysts: A variety of metal-based catalysts are employed in reactions of glycidyl ethers, primarily for polymerization and ring-opening reactions. Zirconium-based catalysts have been used for the ring-opening copolymerization of epoxides like ethyl hexyl glycidyl ether with anhydrides. rsc.org The proposed mechanism involves the formation of a Zr-carboxylate species that attacks the epoxide, with this step being rate-limiting. rsc.org While these systems are highly controlled, reactions involving glycidyl ethers are noted to be significantly slower than those with simpler alkylene oxides. rsc.org Aluminum-based initiators, derived from thiols, provide a versatile method for the controlled polymerization of various epoxides. nsf.gov These catalytic methods can produce polymers with high molecular weights and controlled stereochemistry. nsf.gov In the synthesis of glycidyl ethers themselves, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide are crucial. d-nb.infochalmers.se They facilitate the reaction between an alcohol and epichlorohydrin (B41342) under basic conditions by transporting the deprotonated alcohol (alkoxide) into the organic phase where the reaction occurs. d-nb.infochalmers.se

Organocatalysts: Non-metal, organic molecules can also catalyze reactions of glycidyl ethers. Imidazoles, for example, are known to initiate the polymerization of phenyl glycidyl ether (PGE). mdpi.com The proposed mechanism involves the nucleophilic attack of a nitrogen atom from the imidazole (B134444) ring on the terminal carbon of the epoxide, generating a 1:1 adduct which then propagates the polymerization. mdpi.com Phosphine organocatalysis has also been explored for intramolecular reactions, including kinetic resolutions of racemic precursors, achieving excellent yields and enantioselectivity. nih.gov

Interactive Table 2: Effect of Temperature on Phenyl Glycidyl Ether (PGE) Reaction with Alcohols

| Temperature | Dominant Mechanism | Key Products | Selectivity |

| < 60°C | Addition | 1:1 Adduct (Alcohol + PGE) | High (>90% addition) kpi.ua |

| 100°C | Combined Addition & Homopolymerization | 1:1 Adduct and Oligomers | Moderate kpi.ua |

| > 140°C | Homopolymerization & Branching | Short, Branched Oligomers | Low (Network formation hindered) kpi.ua |

This table is based on data for a model compound, phenyl glycidyl ether, to illustrate the influence of reaction conditions on mechanism and selectivity.

Polymerization Science of R Hexyl Glycidyl Ether

Homopolymerization Dynamics of (R)-Hexyl Glycidyl (B131873) Ether

The homopolymerization of (R)-Hexyl Glycidyl Ether, a long-chain alkyl glycidyl ether, is accomplished through several advanced polymerization techniques. These methods provide pathways to synthesize aliphatic polyethers with well-defined structures and properties. The primary strategies employed include anionic ring-opening polymerization (AROP), monomer-activated anionic ring-opening polymerization (MAROP), and various catalytic approaches. d-nb.info The hydrophobic nature of the hexyl side chain results in apolar aliphatic polyethers, which can be tailored for specific applications requiring control over the hydrophilic/lipophilic balance. d-nb.info

Anionic Ring-Opening Polymerization (AROP) of Hexyl Glycidyl Ether

Anionic Ring-Opening Polymerization (AROP) is a principal and effective method for synthesizing well-defined poly(hexyl glycidyl ether). d-nb.info This technique is characterized by its living nature, which theoretically allows for precise control over polymer architecture and end-group functionality. d-nb.inforesearchgate.net The polymerization proceeds via the nucleophilic attack of an initiator, typically a strong base like an alkoxide, on the epoxide ring of the glycidyl ether monomer. acs.orgacs.org

However, the process is not without its challenges. A significant limitation in the AROP of monosubstituted epoxides, including hexyl glycidyl ether, is the occurrence of chain-transfer reactions to the monomer. d-nb.infompg.de This side reaction, which involves proton abstraction from the α-position of the epoxide moiety, can limit the achievable molecular weight of the resulting polymer. mpg.deresearchgate.net Despite this, AROP remains a cornerstone for producing polyethers with narrow molecular weight distributions, which are crucial for specialized applications. d-nb.info

The choice of initiator is critical for achieving controlled AROP of glycidyl ethers. While traditional alkali metal alkoxides are common, advanced initiator systems have been developed to overcome limitations like chain transfer. researchgate.netepo.org Organoaluminum-based initiators, in particular, have demonstrated significant potential for the controlled, living anionic polymerization of functional epoxides. researchgate.net

A notable example is the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA). researchgate.net This initiator system is synthesized from readily available precursors and has been successfully used in the polymerization of various epoxides, such as allyl glycidyl ether, which is structurally similar to hexyl glycidyl ether. researchgate.net Polymerizations initiated with TAxEDA exhibit characteristics of a controlled, living anionic mechanism. researchgate.net Crucially, this system is tolerant of chemical functionality and shows no evidence of the chain-transfer reactions that typically limit the molecular weight in traditional AROP of substituted epoxides. researchgate.net Another approach involves using trialkyl aluminum compounds, such as triisobutylaluminum (B85569), often in conjunction with an external initiator like an alcohol, to achieve controlled polymerization. google.comrsc.org

| Initiator System | Monomer Example | Key Features | Source |

|---|---|---|---|

| Triethylaluminum adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA) | Allyl Glycidyl Ether, Propylene (B89431) Oxide | Controlled, living polymerization; tolerant of functionality; no chain transfer to monomer. | researchgate.net |

| Triisobutylaluminum / Tetraoctylammonium bromide | Furfuryl Glycidyl Ether | Used in monomer-activated methodology; allows for controlled synthesis of copolymers. | rsc.org |

| Trialkyl aluminum / Benzyl (B1604629) alcohol | Epoxides | Allows for controlled ring-opening polymerization. | google.com |

In classical AROP initiated by alkali metal alkoxides, the nature of the counterion (e.g., Na+, K+, Cs+) and the solvent system significantly impacts the polymerization kinetics and the structure of the final polymer. acs.org In solvents of low to medium polarity, such as tetrahydrofuran (B95107) (THF), alkali metal alkoxides have a strong tendency to form aggregates. acs.org Polymerization within these aggregates is often slow or negligible, leading to complex kinetics. acs.org

The choice of counterion plays a crucial role in the degree of ion association. acs.org Counterions like potassium and especially cesium lead to a lower degree of aggregation compared to sodium, promoting polymerization via more reactive free ions. acs.org This results in improved molecular weight control and faster polymerization rates. acs.org The use of a weakly bound cesium counterion has been shown to suppress the proton abstraction side reaction, which is a common issue in the AROP of monosubstituted epoxides. rsc.org

To further enhance control and suppress side reactions, complexing agents such as crown ethers are often added. acs.orgrsc.org For instance, the addition of 18-crown-6 (B118740) in polymerizations using potassium-based initiators can sequester the K+ ion, breaking up aggregates and promoting a more controlled reaction. rsc.org This strategy enables the synthesis of well-defined long-chain poly(alkyl glycidyl ether)s with predictable molecular weights. rsc.org

| Counterion | Solvent/Additive | Effect on Polymerization | Source |

|---|---|---|---|

| Sodium (Na+) | THF | Strong tendency to aggregate, leading to complex kinetics and slower rates. | acs.org |

| Potassium (K+) | THF | Lower degree of aggregation than Na+, leading to faster polymerization. | acs.org |

| Potassium (K+) | THF / 18-crown-6 | Crown ether complexes the cation, breaking up aggregates and enabling controlled polymerization of long-chain alkyl glycidyl ethers. | rsc.org |

| Cesium (Cs+) | Ether Solvents | Considerably lower degree of association, improves molecular weight control, and suppresses proton abstraction. | acs.orgrsc.org |

Initiator Systems and Their Role in Controlled Polymerization (e.g., Organoaluminum Initiators)

Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

Monomer-Activated Anionic Ring-Opening Polymerization (MAROP) represents an important alternative to conventional AROP for producing polyethers. d-nb.infompg.de This technique is particularly useful for polymerizing monomers that are sensitive to the harsh basic conditions of traditional AROP. In MAROP, a Lewis acid is used to activate the monomer, making it more susceptible to nucleophilic attack by a less basic initiator.

A common MAROP system for glycidyl ethers involves the combination of an initiator, such as tetraoctylammonium bromide, and a Lewis acid, typically an organoaluminum compound like triisobutylaluminum. rsc.org This methodology has been successfully applied to synthesize random copolymers of propylene oxide and furfuryl glycidyl ether in a controlled manner, demonstrating its applicability to functional glycidyl ethers. rsc.org This approach allows for the synthesis of well-defined polyethers while preserving sensitive functional groups on the monomer side chains. d-nb.inforsc.org

Catalytic Polymerization Approaches

Beyond anionic methods, catalytic polymerization offers a versatile route to poly(hexyl glycidyl ether). d-nb.info These approaches often utilize transition metal complexes that can provide excellent control over the polymer's molecular weight, dispersity, and sometimes stereochemistry. sci-hub.se

Co(III)-Salen Complexes: Cobalt-salen type complexes are highly effective catalysts for the polymerization and copolymerization of epoxides. acs.orgresearchgate.net These catalysts have been particularly noted for their ability to achieve stereoselective polymerization. acs.org While much of the research has focused on monomers like propylene oxide or phenyl glycidyl ether, the principles are applicable to other epoxides. acs.org For instance, polymeric Co(III)-salen catalysts have been used for the highly efficient hydrolytic kinetic resolution (HKR) of terminal epoxides like allyl glycidyl ether, achieving over 99% enantiomeric excess. google.com This demonstrates the high stereoselectivity achievable with this class of catalysts, a feature that is valuable for the polymerization of chiral monomers like (R)-hexyl glycidyl ether.

Zirconium-Alkoxide Complexes: Zirconium-based catalysts have emerged as a powerful tool for the ring-opening copolymerization of epoxides. sci-hub.sersc.org A specific zirconium catalyst has been reported for the catalytic copolymerization of hexyl glycidyl ether with phthalic anhydride (B1165640). rsc.org This system produces poly(ester-alt-ethers) with an unusual ABB sequence, where each anhydride insertion is followed by two epoxide insertions. rsc.org The use of hexyl glycidyl ether in this process targets the creation of copolymers with flexible backbones and low glass transition temperatures. rsc.org Zirconium complexes bearing enolatoimine ligands have also been developed and studied for olefin polymerization, highlighting the versatility of zirconium in polymerization catalysis. nih.gov

| Catalyst System | Monomer(s) | Polymer Type / Key Feature | Source |

|---|---|---|---|

| Polymeric Co(III)-Salen | Allyl Glycidyl Ether | Hydrolytic Kinetic Resolution (HKR) with high enantioselectivity (>99% ee). | google.com |

| Zirconium(IV) Complex | Hexyl Glycidyl Ether / Phthalic Anhydride | Sequence-selective copolymerization producing poly(ester-alt-ethers) with ABB sequence. | rsc.org |

| Vandenberg catalyst (Trialkylaluminum-based) | Octyl Glycidyl Ether | Produces isotactic enriched high molecular weight polyethers. | d-nb.info |

Transition Metal Catalysis (e.g., Co(III)-Salen, Zirconium-Alkoxide Complexes)

Copolymerization Strategies Involving (R)-Hexyl Glycidyl Ether

The random copolymerization of (R)-hexyl glycidyl ether with ethylene (B1197577) oxide (EO) and other epoxides is a valuable strategy for creating polyethers with tailored properties. In the anionic ring-opening copolymerization of alkyl glycidyl ethers with EO, the reactivity ratios are often close to one, which results in a random incorporation of the comonomers along the polymer chain. d-nb.info This is in contrast to the copolymerization of alkyl epoxides with EO, which typically yields gradient copolymers due to distinct reactivity ratios. d-nb.info

For instance, the copolymerization of oleyl glycidyl ether (OlGE) with EO exhibits reactivity ratios of rEO = 1.27 and rOlGE = 0.78, indicating a nearly ideal random copolymerization. rsc.org This behavior is expected to be similar for hexyl glycidyl ether due to structural similarities. The resulting random copolymers can exhibit interesting properties, such as thermoresponsiveness, depending on the comonomer composition. mdpi.com

Block copolymers incorporating (R)-hexyl glycidyl ether can be synthesized to create amphiphilic structures with distinct hydrophobic and hydrophilic domains. nih.govd-nb.info Anionic ring-opening polymerization is a common method for producing well-defined block copolymers. rsc.org For example, amphiphilic AB block copolymers can be obtained by using a monomethoxy poly(ethylene glycol) (mPEG) macroinitiator to initiate the polymerization of a hydrophobic glycidyl ether like (R)-hexyl glycidyl ether. rsc.org

The synthesis of more complex architectures, such as ABA triblock and multiblock copolymers, is also possible. mdpi.commdpi.com For instance, triblock copolymers with a central poly(ethylene oxide) block and outer polyglycidol blocks have been synthesized. scispace.com Similarly, a glycidyl ether route can be employed to create linear triblock copolymers by coupling a pre-synthesized glycidyl-end functionalized PEO chain to a living diblock copolymer. mdpi.com These strategies can be adapted to incorporate poly((R)-hexyl glycidyl ether) as one of the blocks, leading to materials with potential applications in areas like drug delivery and as polymer electrolytes. nih.gov

Table 2: Examples of Poly(glycidyl ether) Block Copolymer Architectures

| Copolymer Architecture | Monomers | Synthesis Method | Reference |

|---|---|---|---|

| AB Diblock | Ethylene Oxide, Oleyl Glycidyl Ether | Anionic ROP with mPEG macroinitiator | rsc.org |

| ABA Triblock | Ethylene Oxide, Glycidol | Anionic ROP with difunctional PEO macroinitiator | scispace.com |

| ABC Triblock | Styrene, Ethylene Oxide, Ethoxyethyl Glycidyl Ether | Sequential Anionic Polymerization | acs.org |

The ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides offers a route to polyesters with alternating or other controlled sequences. A Zr(IV) catalyst has been shown to be effective for the copolymerization of various epoxides, including functionalized glycidyl ethers, with anhydrides like phthalic anhydride (PA). ox.ac.uknih.govrsc.org This catalytic system can produce poly(ester-alt-ethers) with unique ABB or ABC sequences, where A is the anhydride and B and C are different cyclic ethers. rsc.org

The reaction is typically carried out in bulk or in a solvent like toluene (B28343) at elevated temperatures. sci-hub.se The catalyst's selectivity ensures that each anhydride insertion is followed by the insertion of two epoxide units, leading to a polyester (B1180765) backbone with regularly spaced ether linkages. ox.ac.uknih.gov The properties of the resulting copolymers, such as the glass transition temperature, can be tuned by the choice of the epoxide and anhydride monomers. rsc.org This methodology provides a straightforward way to create degradable polymers with tailored properties. ox.ac.uk

Table 3: Copolymerization of Epoxides with Phthalic Anhydride using a Zr(IV) Catalyst

| Epoxide (B) | Anhydride (A) | Sequence | Catalyst | Conditions | Reference |

|---|---|---|---|---|---|

| Butylene Oxide | Phthalic Anhydride | ABB | Zr(IV) complex | 50 °C | rsc.org |

| 2-Ethylhexyl Glycidyl Ether | Phthalic Anhydride | ABB | Zr(IV) complex | Standard conditions | rsc.org |

The copolymerization of epoxides with carbon dioxide (CO2) is a sustainable route to aliphatic polycarbonates. researchgate.netgoogle.com For alkyl glycidyl ethers like hexyl glycidyl ether, this copolymerization can be catalyzed by various systems. d-nb.inforesearchgate.net One effective metal-free approach utilizes onium salts as initiators in the presence of triethylborane (B153662) (TEB) as an activator. researchgate.net This system allows for the living and alternating copolymerization of epoxides and CO2. researchgate.net

The reaction can be carried out under relatively mild conditions, for instance, at room temperature and a CO2 pressure of around 20 bar. google.com The resulting polycarbonates can have controlled molecular weights and narrow dispersities. The properties of the polycarbonate can be tuned by the choice of the glycidyl ether comonomer. researchgate.net For example, the use of ionic liquids as catalysts for the copolymerization of phenyl glycidyl ether with CO2 has also been explored, with the reactivity being influenced by the structure of the ionic liquid and the reaction temperature. koreascience.kr While the yield of carbonate linkages decreased with longer alkyl chains on the ionic liquid cation, the study demonstrates the feasibility of this approach. koreascience.kr

Table 4: Catalytic Systems for the Copolymerization of Glycidyl Ethers with CO2

| Catalyst System | Epoxide | CO2 Pressure | Temperature | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| Onium Salt / Triethylborane | Butyl Glycidyl Ether | ~20 bar | Room Temperature | Poly(butyl glycidyl ether carbonate) | researchgate.netgoogle.com |

| Ionic Liquid | Phenyl Glycidyl Ether | 140 psig | 40 - 80 °C | Poly(phenyl glycidyl ether carbonate) | koreascience.kr |

Copolymerization with Cyclic Anhydrides

Polymerization Kinetics and Thermodynamics

The polymerization of glycidyl ethers, including (R)-Hexyl glycidyl ether, is a complex process governed by specific kinetic and thermodynamic parameters. Understanding these factors is crucial for controlling the polymerization process and tailoring the properties of the resulting polyethers.

Determination of Rate Constants and Activation Energies in Glycidyl Ether Polymerization

The kinetics of glycidyl ether polymerization are significantly influenced by the catalyst system, temperature, and solvent. The determination of rate constants (k) and activation energies (Ea) provides quantitative insight into how these factors affect the polymerization rate.

In cationic polymerization of glycidyl ethers, such as with BF₃OEt₂ as a catalyst, the initial rate of monomer consumption is dependent on the initial monomer concentration. tandfonline.com However, the specific behavior can vary between different glycidyl ethers, suggesting that secondary processes can influence the polymerization kinetics. tandfonline.com For instance, in the polymerization of diglycidyl ether of bisphenol-A (DGEBA) with a BF₃-EDA complex, the activation energy for the polymerization reaction was determined to be 175 kJ/mol. capes.gov.br In another study involving the copolymerization of CO₂ and phenyl glycidyl ether using a Co(III)-based catalyst, the activation energy for copolymer formation was found to be 39.2 kJ mol⁻¹, while the formation of the cyclic carbonate byproduct had a much higher activation energy of 72.8 kJ mol⁻¹. rsc.org This difference in activation energies allows for selective polymer formation. rsc.org

The reaction of phenyl glycidyl ether (PGE) with 1-decanol (B1670082) in the presence of a tertiary amine catalyst showed a negative apparent activation energy of -25.6 kJ mol⁻¹, where the rate of epoxide consumption decreased with increasing temperature from 120°C to 180°C. kpi.ua This unusual behavior was attributed to a shift in the reaction mechanism, where the slower homo-oligomerization of PGE becomes more dominant at higher temperatures as hydrogen bonding is hindered. kpi.ua

The table below summarizes activation energies found for various glycidyl ether polymerization systems. While specific data for (R)-Hexyl glycidyl ether is not prevalent, these values provide a general understanding of the energy barriers in related systems.

| Polymerization System | Monomer(s) | Catalyst/Initiator | Activation Energy (Ea) (kJ/mol) |

| Homopolymerization | Diglycidyl ether of bisphenol-A (DGEBA) | BF₃-EDA | 175 capes.gov.br |

| Copolymerization | Phenyl glycidyl ether / CO₂ | Binary 1/PPNDNP | 39.2 (copolymer) / 72.8 (cyclic carbonate) rsc.org |

| Copolymerization | Phenyl glycidyl ether / CO₂ | Single-component catalyst 3 | 30.2 (copolymer) / 104.6 (cyclic carbonate) rsc.org |

| Reaction with alcohol | Phenyl glycidyl ether / 1-decanol | Benzylamine | -25.6 kpi.ua |

| Curing Reaction | Diglycidyl ether of bisphenol A (DGEBA) / 1,4-butanediol (B3395766) (BD) | -29.4 kpi.ua | |

| Thermal Degradation | Poly(AGE-co-AMA) | - | 292±10 (Stage 1), 252±74 (Stage 2) (KAS method) dergipark.org.tr |

| Thermal Degradation | Poly(AGE-co-MMA) | - | 175±27 (Stage 1), 232±32 (Stage 2) (KAS method) dergipark.org.tr |

This table presents a selection of reported activation energies for different glycidyl ether systems to illustrate the range of values and influencing factors.

Analysis of Chain Transfer Reactions and Strategies for Their Minimization

Chain transfer reactions are a significant consideration in the polymerization of substituted epoxides as they can limit the achievable molecular weight and broaden the dispersity of the polymer. researchgate.netacs.org These reactions often involve the abstraction of a proton from the monomer or polymer chain by the active propagating center, leading to the termination of one chain and the initiation of a new one. researchgate.netnih.gov

In the anionic ring-opening polymerization (AROP) of some glycidyl ethers using alkali metal initiators, chain transfer to the monomer is a known side reaction. researchgate.net For example, in the polymerization of ethoxy ethyl glycidyl ether (EEGE), a chain-transfer reaction was observed where an active alkoxide chain-end abstracts a methylene (B1212753) proton adjacent to the epoxide ring. nih.gov This event generates a new alkoxide that reinitiates polymerization, resulting in materials with allylic-ether end-groups and broad molecular weight distributions. nih.gov Similarly, in the cationic polymerization of ethyl glycidyl ether and allyl glycidyl ether, chain transfer to the monomer has been clearly identified. tandfonline.comtandfonline.com

Conversely, some studies report that for certain alkyl glycidyl ethers, chain-transfer reactions are not observed. d-nb.info This can be attributed to the electronic effect of the ether oxygen in the side chain, which decreases the acidity of the protons on the carbon adjacent to the epoxide ring, thus suppressing proton abstraction. d-nb.info

Several strategies have been developed to minimize or eliminate chain transfer reactions:

Monomer-Activated Polymerization: Techniques like monomer-activated anionic ring-opening polymerization (MAROP) can suppress chain-transfer reactions. d-nb.info This method often employs a Lewis acid, such as triisobutylaluminum, to activate the monomer, increasing its reactivity towards nucleophilic attack and allowing the use of less basic, non-transfer-prone initiators. researchgate.netd-nb.info This approach has been successful in producing high molecular weight poly(glycidyl ether)s. researchgate.net

Choice of Initiator and Catalyst System: The selection of the initiator and counterion is critical. For instance, the use of bulky phosphazene bases or specific organocatalysts can promote controlled polymerization while minimizing side reactions. acs.org MOB (mono(μ-alkoxo)bis(alkylaluminum)) compounds have also been shown to facilitate controlled epoxide polymerizations without the presence of chain transfer reactions. nsf.gov

Slow Monomer Addition: A slow monomer addition technique can reduce the instantaneous monomer concentration, which can lower the rate of chain transfer reactions relative to propagation. rsc.orgresearchgate.net This method has been shown to reduce the dispersity of poly(allyl glycidyl ether) and poly(ethoxy ethyl glycidyl ether). rsc.orgresearchgate.net

Low Polymerization Temperatures: Conducting the polymerization at lower temperatures can also suppress chain transfer. For allyl glycidyl ether, polymerization temperatures below 40°C can effectively eliminate side reactions related to the isomerization of the allyl group, which is a form of chain transfer. nih.gov

Control of Molecular Weight and Dispersity in Living Polymerization Systems

Living polymerization techniques are paramount for achieving precise control over the molecular weight and obtaining polymers with a narrow molecular weight distribution (low dispersity, Đ). sigmaaldrich.comresearchgate.net In a living polymerization, chain termination and transfer reactions are negligible, allowing polymer chains to grow until all the monomer is consumed. google.com The resulting molecular weight is directly proportional to the monomer-to-initiator ratio, and the polymers exhibit low Đ values, typically below 1.5. sigmaaldrich.comgoogle.com

Anionic ring-opening polymerization (AROP) is a powerful method for the living polymerization of glycidyl ethers. d-nb.inforesearchgate.net By carefully selecting the initiator, solvent, and temperature, it is possible to synthesize well-defined poly(glycidyl ether)s. For instance, the polymerization of allyl glycidyl ether using potassium alkoxide initiators can yield polymers with controlled molecular weights (10–100 kg/mol ) and low polydispersity indices (1.05–1.33). nih.gov

The development of advanced catalytic systems has further enhanced the control over glycidyl ether polymerization. Organic superbases can catalyze the anionic ring-opening polymerization under mild conditions, affording well-controlled polyethers with low dispersity (Đ < 1.2). acs.org Similarly, monomer-activated anionic polymerization using initiators like tetraoctylammonium bromide in the presence of triisobutylaluminum has been shown to produce high molecular weight poly(glycidyl ether)s with controlled characteristics. researchgate.net

The table below showcases examples of controlled polymerization systems for various glycidyl ethers, demonstrating the achievable control over molecular weight (Mn) and dispersity (Đ).

| Monomer | Initiator / Catalyst System | Temperature (°C) | Resulting Mn ( g/mol ) | Resulting Dispersity (Đ) |

| Allyl Glycidyl Ether (AGE) | Potassium benzoxide | 30 - 80 | 10,000 - 100,000 | 1.05 - 1.33 nih.gov |

| Ethoxy Ethyl Glycidyl Ether (EEGE) | Potassium tert-butoxide / THF | 45 | - | Reduced with slow monomer addition rsc.orgresearchgate.net |

| Allyl Glycidyl Ether (AGE) | Potassium tert-butoxide / THF | 45 | - | 1.16 - 1.30 (decreases with slower feed rate) researchgate.net |

| Azidohexyl glycidyl ether | Organic superbase | - | - | < 1.2 acs.org |

| Ethoxyethyl glycidyl ether (EEGE) / Glycidyl cinnamate (B1238496) (GC) | i-Bu₃Al / NOct₄Br | - | 2,600 - 4,600 | < 1.34 d-nb.info |

| Long-chain Alkyl Glycidyl Ethers | Deprotonated PEG / 18-crown-6 | - | 7,000 - 28,000 | 1.12 - 1.34 researchgate.net |

This table provides examples of the level of control achievable in the living polymerization of various glycidyl ethers.

Derivatization and Functionalization of R Hexyl Glycidyl Ether

Post-Polymerization Modification of Poly((R)-Hexyl Glycidyl (B131873) Ether)

Post-polymerization modification is a powerful strategy to introduce functionalities along the backbone of poly((R)-hexyl glycidyl ether). This approach leverages the reactivity of the polymer's side chains, allowing for the creation of complex and functional macromolecular architectures.

Functional Group Interconversion on Polymer Backbones

Functional group interconversion on the backbone of polyethers derived from glycidyl ethers is a key technique for creating functional polymers. acs.orgscribd.com While direct research on poly((R)-hexyl glycidyl ether) is specific, the principles can be understood from studies on analogous poly(glycidyl ether)s. For instance, the pendant groups on the polymer can be chemically transformed into other functionalities. This allows for the synthesis of polymers that might be otherwise difficult to obtain through direct polymerization of corresponding monomers. acs.org The ability to perform these transformations under mild conditions ensures the integrity of the polymer backbone is maintained. acs.org

A common precursor for such modifications is poly(allyl glycidyl ether) (PAGE), which contains reactive allyl groups. google.com These groups can be readily converted into other functionalities. For example, the hydroxyl groups generated from the ring-opening of epoxide moieties in polymers like poly(glycidyl methacrylate) (PGMA) can be further reacted to introduce a variety of functional groups. rsc.org This highlights the versatility of post-polymerization modification as a tool for creating customized functional polymers. rsc.org

Click Chemistry Applications (e.g., Thiol-Ene, Copper-Catalyzed Azide-Alkyne Cycloaddition)

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and highly selective, making them ideal for polymer modification. google.com

Thiol-Ene Chemistry: The thiol-ene reaction is a prominent click chemistry method used for the functionalization of polymers with pendant alkene groups, such as those in poly(allyl glycidyl ether) (PAGE). mdpi.comdntb.gov.ua This reaction involves the addition of a thiol to an alkene, often initiated by UV light, and can be used to attach a variety of molecules, including peptides and ionic groups. mdpi.comdntb.gov.uarsc.org For instance, peptides containing cysteine can be conjugated to PAGE via the thiol-ene reaction. mdpi.com This method is also employed to synthesize polyelectrolytes by reacting PAGE with thiols containing ionic functionalities. dntb.gov.ua The reaction is known for its high efficiency and tolerance to various functional groups. amanote.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): CuAAC is another powerful click reaction for polymer modification, involving the reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. beilstein-journals.orgnih.gov This reaction is catalyzed by copper(I) and is known for its high yield and selectivity. beilstein-journals.orgresearchgate.net Polymers containing either azide or alkyne functionalities can be modified using this method. For example, azide-functionalized polymers can be reacted with alkyne-containing molecules to introduce new functionalities. researchgate.netmdpi.com This technique has been used to create a wide range of functional polymers, including block copolymers and materials with specific biological activities. researchgate.net The reaction conditions are generally mild, making it suitable for sensitive biomolecules. beilstein-journals.org

Hydrogenation of Unsaturated Side Chains for Enhanced Properties

While specific studies on the hydrogenation of unsaturated side chains in poly((R)-hexyl glycidyl ether) are not prevalent, the concept is a well-established method in polymer chemistry to alter polymer properties. Hydrogenation is used to remove double bonds from the side chains of polymers, which can lead to improved thermal stability, oxidative resistance, and changes in physical properties such as the glass transition temperature. This technique is particularly relevant for polymers synthesized with unsaturated monomers to introduce reactive handles, which after functionalization, may require saturation to achieve the desired final properties.

Functionalization of (R)-Hexyl Glycidyl Ether Monomers

Modifying the (R)-hexyl glycidyl ether monomer before polymerization is a direct approach to creating functional polymers with precisely controlled structures.

Introduction of Azide Functionality

The introduction of an azide group into glycidyl ether monomers is a valuable strategy for creating polymers amenable to "click" chemistry. mdpi.com Azide-functionalized monomers can be synthesized through nucleophilic substitution reactions. mdpi.comrsc.org For example, a common route involves the reaction of a precursor containing a leaving group (like a halide) with an azide salt, such as sodium azide. researchgate.net The resulting azide-containing monomer can then be polymerized.

A general method for synthesizing azide-functionalized glycidyl ethers involves the conversion of a hydroxyl group to a good leaving group (e.g., tosylate or mesylate), followed by substitution with sodium azide. While a direct synthesis for an azide-functionalized hexyl glycidyl ether from (R)-hexyl glycidyl ether is not explicitly detailed in the provided results, the synthesis of other azido-alcohols that can be converted to glycidyl ethers is known. researchgate.net For example, 2-azidoethanol (B47996) can be synthesized from 2-bromoethanol (B42945) and sodium azide. researchgate.net This azido-alcohol could then potentially be converted to the corresponding glycidyl ether.

The synthesis of glycidyl azide polymers (GAP) from the corresponding oxetanes via ring-opening polymerization and subsequent azidation is a known process. mdpi.com This suggests that similar strategies could be adapted for the synthesis of azide-functionalized glycidyl ether monomers.

Other Pendant Group Introductions for Specific Reactivity

Beyond azide groups, various other functionalities can be introduced into glycidyl ether monomers to impart specific reactivity. acs.orgresearchgate.net The synthesis of functional glycidyl ether monomers often starts from epichlorohydrin (B41342) or glycidol. acs.org For instance, alcohols can react with epichlorohydrin under basic conditions in the presence of a phase-transfer catalyst to yield the corresponding glycidyl ether. d-nb.inforesearchgate.net This method allows for the incorporation of a wide range of alkyl and functional groups.

For example, monomers with pendant hydroxyl groups can be prepared by using a protected diol in the synthesis, followed by deprotection. nih.gov Similarly, monomers with alkene or alkyne functionalities, which are useful for subsequent click chemistry reactions, can be synthesized. acs.org The choice of the pendant group is dictated by the desired properties and the intended application of the final polymer. The ability to introduce these functionalities at the monomer stage provides excellent control over the final polymer architecture and function. researchgate.net

Advanced Applications of R Hexyl Glycidyl Ether in Materials and Chemical Technologies

Tailored Polyether Architectures for Specialized Systems

The synthesis of polyethers through the anionic ring-opening polymerization (AROP) of epoxide monomers like (R)-Hexyl glycidyl (B131873) ether allows for the creation of polymers with precise architectures and functionalities. d-nb.info Long-chain alkyl glycidyl ethers are a class of highly hydrophobic monomers that, when polymerized, result in apolar aliphatic polyethers. d-nb.inforesearchgate.net The combination of these hydrophobic monomers with hydrophilic monomers, such as ethylene (B1197577) oxide (EO), in block or statistical copolymerization reactions is a key strategy for producing amphiphilic polyethers. d-nb.inforesearchgate.net This control over the hydrophilic/lipophilic balance is crucial for developing materials for a wide range of specialized applications, including polymeric surfactants and viscosity enhancers for aqueous solutions. d-nb.inforesearchgate.net

The living character of AROP provides excellent control over the polymerization process, enabling the synthesis of well-defined polyethers with narrow molecular weight distributions and specific end-group functionalities. d-nb.info Unlike the polymerization of some alkyl epoxides, chain-transfer reactions are not observed with alkyl glycidyl ethers, allowing for the synthesis of high molecular weight block copolymers. d-nb.info This precise control facilitates the design of various polymer architectures, from diblock to ABA triblock or statistical copolymers, which in turn dictates their self-assembly behavior in aqueous solutions. d-nb.info

Amphiphilic Polyethers for Advanced Colloidal and Interfacial Applications

Amphiphilic block copolymers are a cornerstone of advanced colloidal systems, and those incorporating (R)-Hexyl glycidyl ether are no exception. By combining a hydrophobic poly((R)-Hexyl glycidyl ether) block with a hydrophilic block, typically poly(ethylene glycol) (PEG), it is possible to synthesize powerful amphiphilic macromolecules. d-nb.inforsc.org In aqueous environments, these block copolymers self-assemble to minimize the unfavorable interactions between the hydrophobic block and water, leading to the formation of micellar structures. d-nb.info

These assemblies are highly valuable as polymeric surfactants. The hydrophobic core, formed by the aggregation of the poly((R)-Hexyl glycidyl ether) chains, can encapsulate nonpolar substances, while the hydrophilic PEG corona ensures colloidal stability in water. This behavior is fundamental to applications in emulsification, solubilization, and the creation of stable dispersions. Research has demonstrated that by varying the polymer architecture and the relative lengths of the hydrophobic and hydrophilic blocks, the properties of the resulting micelles and their performance at interfaces can be precisely tuned. d-nb.inforsc.org For instance, ABA triblock copolymers, where A is the hydrophobic poly(alkyl glycidyl ether) block and B is the hydrophilic PEG block, are particularly effective. researchgate.netrsc.org